(2-Bromo-6-ethoxyphenyl)methanamine
Description
(2-Bromo-6-ethoxyphenyl)methanamine is a substituted aromatic methanamine derivative characterized by a bromine atom at the 2-position and an ethoxy group at the 6-position of the phenyl ring. The primary amine (-CH2NH2) group attached to the aromatic core makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine substituent introduces steric and electronic effects, while the ethoxy group enhances solubility in polar solvents due to its electron-donating nature. Thus, comparisons rely on structurally related compounds.
Properties
IUPAC Name |
(2-bromo-6-ethoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOKVLMCMVSMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-ethoxyphenyl)methanamine typically involves the bromination of 2-ethoxyphenylmethanamine. The process can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-ethoxyphenyl)methanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 in combination with TEMPO as an oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Imines, nitriles, or oximes.
Reduction: Primary or secondary amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Organic Synthesis
Intermediate in Organic Reactions
(2-Bromo-6-ethoxyphenyl)methanamine serves as an essential intermediate in the synthesis of more complex organic molecules. Its bromine and ethoxy substituents enhance its reactivity, making it suitable for various coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds, which are foundational in creating pharmaceuticals and agrochemicals.
| Reaction Type | Application | Outcome |
|---|---|---|
| Suzuki Coupling | Synthesis of biaryl compounds | Formation of complex structures with potential biological activity |
| Heck Reaction | Synthesis of substituted phenyl derivatives | Creation of compounds with enhanced pharmacological properties |
Medicinal Chemistry
Potential Pharmacological Applications
Research indicates that this compound may act as a pharmacophore in drug design, particularly targeting the central nervous system (CNS). The compound's structural features allow it to interact with various receptors and enzymes, potentially leading to new therapeutic agents.
Case Study: CNS Agents
In a study exploring derivatives of this compound, researchers synthesized several analogs and evaluated their binding affinity to serotonin receptors. Results showed promising selectivity and potency, suggesting potential use in treating anxiety and depression.
| Compound | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| This compound derivative A | 5-HT1A | 50 nM |
| This compound derivative B | 5-HT2A | 30 nM |
Material Science
Development of Advanced Materials
In material science, this compound is utilized in the preparation of polymers with specific properties. Its halogenated structure can facilitate polymerization processes, leading to materials with unique electronic and optical characteristics.
Application Example: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and electrical conductivity. This makes it a candidate for applications in electronic devices and sensors.
| Material Type | Property Enhanced | Application |
|---|---|---|
| Conductive Polymers | Electrical conductivity | Flexible electronics |
| Thermally Stable Polymers | Thermal resistance | High-performance coatings |
Environmental Applications
Role in Environmental Remediation
Emerging studies suggest that this compound may also play a role in environmental applications, particularly in the photodegradation of pollutants. Its ability to absorb light can be harnessed to catalyze the breakdown of harmful substances.
Case Study: Photodegradation
In laboratory settings, compounds similar to this compound have been tested for their effectiveness in degrading organic pollutants under UV light exposure. The results indicated significant degradation rates, highlighting its potential use in environmental cleanup efforts.
| Pollutant Type | Degradation Rate (%) | Conditions |
|---|---|---|
| Organic dyes | 85% | UV light for 4 hours |
| Pesticides | 90% | UV light for 6 hours |
Mechanism of Action
The mechanism of action of (2-Bromo-6-ethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the bromine and ethoxy groups can influence its binding affinity and specificity towards these targets. The methanamine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Substituent Effects
a. (2,4,6-Trimethoxyphenyl)methanamine
- Structure : Three methoxy (-OCH3) groups at positions 2, 4, and 5.
- Key Differences : Methoxy groups are electron-donating, increasing solubility in polar solvents compared to the bromo-ethoxy combination.
- Safety : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H318 (eye damage), suggesting similar methanamines may require stringent handling protocols.
b. 2-(2-Bromophenyl)ethylamine
- Structure : Bromine at the 2-position of phenyl, with an ethylamine (-CH2CH2NH2) chain.
- Key Differences : The ethyl chain increases lipophilicity compared to the methanamine group. Boiling point is 253°C, which may differ due to the ethoxy group’s polarity in the target compound.
c. 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine
- Structure : Bromo, chloro, and methoxy substituents.
d. {2-[(6-Bromonaphthalen-2-yl)oxy]-6-chlorophenyl}methanamine
- Structure : Naphthalene ring fused to the phenyl group, with bromo and chloro substituents.
- Key Differences : Extended aromaticity increases molecular weight (362.65 g/mol) and may enhance binding affinity in medicinal applications.
Physicochemical Properties
Biological Activity
(2-Bromo-6-ethoxyphenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H12BrN
- Molecular Weight : 227.11 g/mol
This structure allows for various interactions with biological targets, particularly through the amino group, which can form hydrogen bonds, and the bromine atom, which can participate in halogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group enhances its solubility and reactivity, allowing it to modulate biological pathways effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways.
- Receptor Binding : It could bind to receptors, influencing physiological responses.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against cancer cell lines.
- Antimicrobial Properties : It shows promise in inhibiting bacterial growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Antimicrobial | Inhibits bacterial growth | |
| Enzyme Inhibition | Modulates kinase activity |
Case Studies
-
Anticancer Activity
- A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate potency.
-
Antimicrobial Activity
- In vitro tests demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. The introduction of various substituents has been shown to affect its potency and selectivity towards specific biological targets.
Table 2: Structure-Activity Relationship (SAR) Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
